
1-(2-Fluoroethyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Fluoroethyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoroethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-2-methylpiperazine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, in PET imaging, the compound can be radiolabeled with fluorine-18, allowing it to bind to specific biological targets and provide imaging contrast . The fluoroethyl group enhances its binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoroethyl)piperazine: Lacks the methyl group, which may affect its chemical properties and applications.
2-Methylpiperazine:
1-(2-Fluoroethyl)-4-methylpiperazine: Similar structure but with the methyl group at a different position, leading to variations in chemical behavior.
Uniqueness
1-(2-Fluoroethyl)-2-methylpiperazine is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C7H15FN2 |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-2-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3 |
Clé InChI |
YTRUPIPZIGMBGC-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
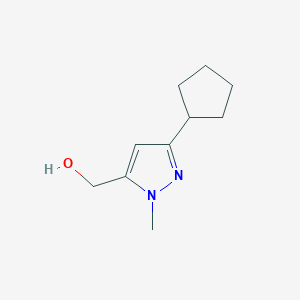


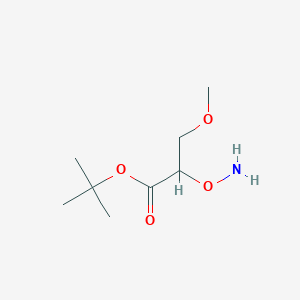
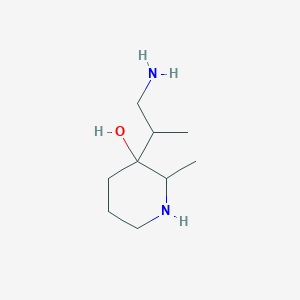

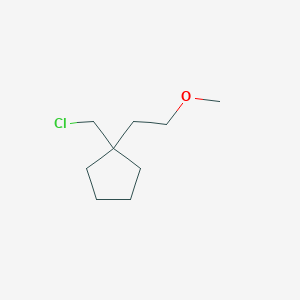
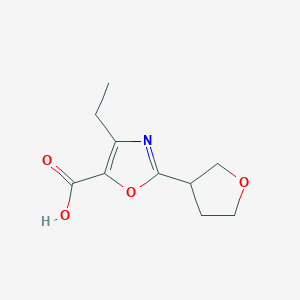
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
